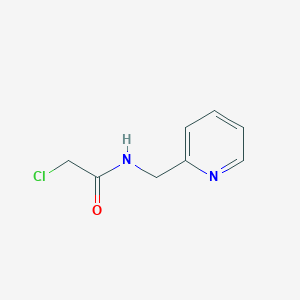

2-chloro-N-(pyridin-2-ylmethyl)acetamide

概要

説明

2-chloro-N-(pyridin-2-ylmethyl)acetamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to an acetamide group, with a chlorine atom substituting one of the hydrogen atoms on the acetamide

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyridin-2-ylmethyl)acetamide typically involves the reaction of 2-chloropyridine with N-(pyridin-2-ylmethyl)acetamide. One common method involves the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetamide group is highly susceptible to nucleophilic substitution (SN2), enabling diverse derivatization.

Key Reaction Pathways:

-

Thiol Substitution :

Reacting with thiols (e.g., sodium thiolates) in ethanol under basic conditions replaces the chlorine with a thioether group. For example, treatment with sodium thiophenolate yields N-(pyridin-2-ylmethyl)-2-(phenylthio)acetamide .

Conditions : Ethanol, NaOH, 60°C, 4–6 hours. -

Amine Substitution :

Primary or secondary amines displace the chlorine to form substituted acetamides. For instance, reaction with piperazine produces bis-acetamide derivatives .

Conditions : DMF, K2CO3, 80°C, 12 hours.

| Reagent | Product | Yield | Citation |

|---|---|---|---|

| Sodium thiophenolate | N-(pyridin-2-ylmethyl)-2-(phenylthio)acetamide | 78% | |

| Piperazine | Bis(N-(pyridin-2-ylmethyl)acetamide) | 65% |

Cyclization Reactions

The pyridine ring and acetamide group facilitate intramolecular cyclization under specific conditions.

Example: Thienopyridine Formation

Heating with sodium ethoxide in ethanol promotes cyclization to form thieno[2,3-b]pyridine derivatives. This involves:

-

Deprotonation of the pyridine nitrogen.

-

Intramolecular attack of the sulfur nucleophile (from a thione intermediate) on the chloroacetamide carbon .

Conditions : Ethanol, NaOEt, reflux, 8–12 hours.

| Starting Material | Product | Yield | Conditions |

|---|---|---|---|

| 2-Chloro-N-(pyridin-2-ylmethyl)acetamide + 2-thioxopyridine | Thieno[2,3-b]pyridine-2-carboxamide | 72% | NaOEt, ethanol, reflux |

Oxidation:

The pyridine ring can be oxidized to N-oxides using agents like m-CPBA (meta-chloroperbenzoic acid). This modifies electronic properties, enhancing solubility and bioactivity .

Conditions : DCM, m-CPBA, RT, 24 hours.

Reduction:

Lithium aluminum hydride (LiAlH4) reduces the acetamide carbonyl to a methylene group, yielding 2-chloro-N-(pyridin-2-ylmethyl)ethylamine .

Conditions : THF, LiAlH4, 0°C → RT, 2 hours.

Chemodivergent Reactions

Reaction pathways diverge based on conditions:

-

I2/TBHP System : Promotes C–C bond cleavage, converting α-bromoketones to N-(pyridin-2-yl)amides .

-

TBHP Alone : Induces tandem cyclization/bromination to form 3-bromoimidazo[1,2-a]pyridines .

| Conditions | Major Product | Key Step |

|---|---|---|

| I2, TBHP, toluene | N-(pyridin-2-yl)amide | Radical-mediated cleavage |

| TBHP, ethyl acetate | 3-Bromoimidazo[1,2-a]pyridine | Cyclization/bromination |

Hydrolysis

The acetamide group hydrolyzes under acidic or basic conditions:

科学的研究の応用

Chemical Properties and Structure

The chemical structure of 2-chloro-N-(pyridin-2-ylmethyl)acetamide can be represented as follows:

- Molecular Formula : C₉H₁₁ClN₂O

- Molecular Weight : 188.65 g/mol

- Structure : The compound features a chloro group, an acetamide functional group, a pyridine ring, and a methyl group. This unique arrangement allows for various interactions with biological targets.

Organic Synthesis

This compound serves as a building block in organic synthesis. It is utilized to prepare more complex molecules through various chemical reactions such as:

- Substitution Reactions : The chlorine atom can be replaced with other functional groups, leading to diverse derivatives.

- Oxidation and Reduction : This compound can undergo oxidation to form carboxylic acids or reduction to yield amines.

Biological Studies

The compound has shown promise in biological research, particularly in the following areas:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus. Studies have reported minimum inhibitory concentration (MIC) values indicating the compound's potential as an antimicrobial agent .

- Anticancer Potential : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines. For instance, IC50 values suggest notable antitumor activity against specific cancer types .

Pharmaceutical Development

Research indicates that this compound may have therapeutic properties, including:

- Anti-inflammatory Effects : Investigations into its mechanism of action reveal interactions with specific molecular targets involved in inflammation pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes relevant to disease progression, which is crucial for drug development .

Antibacterial Screening

A study involving various chloroacetamides demonstrated that this compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The following MIC values were recorded:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 22 |

| Pseudomonas aeruginosa | 18 |

Cytotoxicity Assays

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, revealing IC50 values suggesting significant antitumor potential. For example, one study reported an IC50 value of 15 µM against a specific cancer cell line .

作用機序

The mechanism of action of 2-chloro-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed from this compound .

類似化合物との比較

Similar Compounds

N-(pyridin-2-ylmethyl)acetamide: Lacks the chlorine atom, leading to different reactivity and properties.

2-chloro-N-(pyridin-3-ylmethyl)acetamide: The position of the pyridine ring attachment affects its chemical behavior.

2-chloro-N-(pyridin-4-ylmethyl)acetamide: Similar to the previous compound but with the pyridine ring attached at the 4-position.

Uniqueness

2-chloro-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and the types of reactions it can undergo.

生物活性

2-Chloro-N-(pyridin-2-ylmethyl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with pyridin-2-ylmethylamine. The reaction conditions are crucial for optimizing yield and purity. The compound can be characterized using spectroscopic techniques such as NMR and IR spectroscopy.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported its efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli ATCC 25922 | 30 |

| Staphylococcus aureus ATCC 25923 | 36 |

| Pseudomonas aeruginosa ATCC 27853 | 25 |

The compound showed a strong inhibitory effect, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. Its effectiveness was tested against several fungal strains, showing promising results that warrant further investigation for therapeutic applications in mycosis treatment.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 28 |

| Aspergillus niger | 30 |

These results indicate that the compound could be developed into an antifungal agent, especially for treating opportunistic fungal infections .

The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in microorganisms. Molecular docking studies suggest that the compound interacts with key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity .

Case Studies

Several studies have highlighted the potential applications of this compound in pharmacology:

- Antibacterial Screening : A comprehensive screening of various derivatives showed that modifications in the acetamide structure could enhance antibacterial potency. The structure-activity relationship (SAR) studies indicate that halogen substitutions significantly affect antimicrobial efficacy .

- Copper Complex Formation : The formation of copper(II) complexes with this compound has been investigated, revealing enhanced biological activity compared to the free ligand. These complexes exhibited improved stability and bioavailability, making them suitable candidates for further development as therapeutic agents .

- Comparative Studies : Comparative studies with other known antimicrobial agents revealed that this compound holds promise due to its unique mechanism of action and lower toxicity profiles compared to traditional antibiotics .

特性

IUPAC Name |

2-chloro-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-5-8(12)11-6-7-3-1-2-4-10-7/h1-4H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFBCFICXACZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963508 | |

| Record name | 2-Chloro-N-[(pyridin-2-yl)methyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46120-62-1 | |

| Record name | 2-Chloro-N-[(pyridin-2-yl)methyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。